Cas no 1261705-41-2 (2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine)

2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine is a fluorinated pyridine derivative characterized by its unique structural features, including a trifluoromethylphenyl substituent at the 4-position and methyl groups at the 2- and 6-positions. This compound exhibits high thermal and chemical stability due to the electron-withdrawing nature of the trifluoromethyl group, making it suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and advanced material development. Its rigid aromatic core and fluorine substitution enhance lipophilicity and bioavailability, which are advantageous in medicinal chemistry. The compound’s well-defined structure also facilitates precise modifications for targeted research applications.
2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine structure
1261705-41-2 structure
Product Name:2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine
CAS No:1261705-41-2
MF:C14H12F3N
MW:251.246994018555
CID:4983500
Update Time:2025-05-20

2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine
    • Inchi: 1S/C14H12F3N/c1-9-7-12(8-10(2)18-9)11-3-5-13(6-4-11)14(15,16)17/h3-8H,1-2H3
    • InChI Key: CSYAMEIYWXAQCG-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C1C=C(C)N=C(C)C=1)(F)F

Computed Properties

  • Exact Mass: 251.09218387 g/mol
  • Monoisotopic Mass: 251.09218387 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 12.9
  • Molecular Weight: 251.25

2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013008448-250mg
2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine
1261705-41-2 97%
250mg
$480.00 2023-09-03
Alichem
A013008448-500mg
2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine
1261705-41-2 97%
500mg
$823.15 2023-09-03
Alichem
A013008448-1g
2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine
1261705-41-2 97%
1g
$1475.10 2023-09-03

Additional information on 2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine

Recent Advances in the Study of 2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine (CAS: 1261705-41-2)

The compound 2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine (CAS: 1261705-41-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyridine core and trifluoromethylphenyl substituent, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of drug discovery and development.

One of the key areas of interest is the compound's potential as a kinase inhibitor. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine exhibits selective inhibition against certain kinase targets, with IC50 values in the low micromolar range. These findings suggest its potential utility in the development of targeted therapies.

In addition to its kinase inhibitory activity, recent research has explored the compound's pharmacokinetic properties. Studies have shown that the trifluoromethyl group enhances metabolic stability and improves membrane permeability, which are desirable traits for drug candidates. Furthermore, computational modeling and molecular docking studies have provided insights into the compound's binding interactions with target proteins, offering a structural basis for further optimization.

Another notable development is the application of 2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine in the synthesis of novel derivatives. Researchers have employed various chemical modifications to enhance its biological activity and reduce off-target effects. For instance, introducing substituents at different positions of the pyridine ring has yielded compounds with improved potency and selectivity. These efforts highlight the compound's versatility as a scaffold for medicinal chemistry.

Despite these promising advancements, challenges remain. The compound's solubility and bioavailability need further optimization to meet the requirements for clinical development. Additionally, comprehensive in vivo studies are necessary to evaluate its efficacy and safety profiles. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into therapeutic applications.

In conclusion, 2,6-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyridine (CAS: 1261705-41-2) represents a valuable chemical entity with significant potential in drug discovery. Its unique structural features and promising biological activities make it a focal point for ongoing research. Future studies will likely focus on addressing the current limitations and exploring its broader therapeutic applications.

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